N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-benzyl-N-[2-(2-chlorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)10-11-19-16(21)17(22)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMQPDDMIAHIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367295 | |
| Record name | N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-59-7 | |
| Record name | N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2-(2-chlorophenyl)ethylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-(2-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and physicochemical properties of the target compound with similar ethanediamide derivatives:
Key Observations
Substituent Effects: The target compound lacks heterocyclic rings (e.g., thiophene in ) or sulfonyl groups, simplifying its structure compared to analogs. Its 2-chlorophenyl group provides moderate lipophilicity, whereas analogs with fluorine (e.g., ) or sulfonyl groups (e.g., ) exhibit enhanced polarity or metabolic stability. Thiophene-containing analogs (e.g., ) benefit from π-π stacking interactions in biological systems, which the target compound cannot achieve.
Functional Group Diversity: Dithiocarbamate-metal complexes (e.g., ) demonstrate unique applications in materials science due to metal coordination, unlike the purely organic target compound. Phenoxybenzamine () shares a chloroethyl group but acts as an alkylating agent, highlighting how minor structural differences drastically alter pharmacological mechanisms.
Molecular Weight and Solubility :
Biological Activity
N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound consists of a benzyl group attached to an ethanediamide backbone, with a chlorophenyl substituent. Its unique structure allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of this compound can influence various biochemical pathways, potentially affecting cellular processes like apoptosis and signal transduction.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 64.5-81% after 20 min | 7.12 ± 2.32 |
| Trolox | 91% | Not applicable |
| Other derivatives | Varies (lower than above) | Varies |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in various models. Studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Case Studies
- Study on Enzyme Interaction : A study conducted on the interaction of this compound with cyclooxygenase (COX) enzymes revealed that it could inhibit COX-1 and COX-2 activities, suggesting potential therapeutic applications in managing pain and inflammation.
- Cell Culture Studies : In vitro studies using human cell lines have shown that this compound can reduce cell viability in cancerous cells while sparing normal cells, indicating its selective cytotoxicity.
Similar Compounds
- N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamide : This compound exhibits similar biological activities but with different binding affinities.
- N-benzyl-N'-[2-(2-chlorophenyl)ethyl]oxamide : While structurally related, this compound shows reduced antioxidant activity compared to this compound.
Table 2: Comparison of Biological Activities
| Compound | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-benzyl-N'-[2-(4-chlorophenyl)ethyl]ethanediamide | Moderate | Low |
| N-benzyl-N'-[2-(2-chlorophenyl)ethyl]oxamide | Low | Moderate |
Q & A
Basic Research Question
- ¹H/¹³C NMR : The 2-chlorophenyl group produces distinct aromatic splitting patterns (δ 7.2–7.4 ppm for protons; δ 125–140 ppm for carbons). The benzyl group’s methylene protons appear as a singlet near δ 4.3 ppm.
- MS (ESI+) : The molecular ion [M+H]⁺ should match the exact mass (calculated: ~358.8 g/mol). Fragmentation patterns (e.g., loss of the benzyl group [M-91]⁺) confirm connectivity. For purity, HPLC-UV (λ = 254 nm) with >95% area under the curve is recommended .
What strategies mitigate low solubility in aqueous buffers during biological assays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.
- pH adjustment : The compound’s amide groups may ionize slightly in acidic/basic conditions (pKa ~3.5 and ~10.5). Buffers like PBS (pH 7.4) with 0.1% Tween-80 can stabilize suspensions.
- LogP optimization : Structural analogs with logP ~2.5–3.0 show improved membrane permeability. If solubility remains problematic, pro-drug derivatization (e.g., esterification) is a viable alternative .
How can researchers optimize reaction conditions to address contradictory yield data in literature?
Advanced Research Question
Contradictions often arise from unoptimized catalysts or solvent polarity. For example:
- Catalyst screening : Replace traditional EDC/HOBt with HATU for higher coupling efficiency (reported 15% yield increase in similar amide syntheses).
- Solvent effects : Polar aprotic solvents (DMAC, NMP) may reduce side reactions compared to DMF.
- DoE (Design of Experiments) : Use factorial designs to test temperature, solvent, and catalyst combinations. For instance, a central composite design (CCD) can identify interactions between variables (e.g., higher temperatures reduce reaction time but increase impurity formation) .
What mechanisms underlie its potential biological activity, and how can binding assays validate them?
Advanced Research Question
Hypothesized mechanisms include:
- Enzyme inhibition : The 2-chlorophenyl group may interact with hydrophobic pockets in kinases (e.g., EGFR) or proteases.
- Receptor antagonism : The benzyl moiety could mimic tyrosine residues in GPCR binding sites.
Validation methods :
SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD, kon/koff) to immobilized targets.
Fluorescence polarization : Competitive assays using fluorescent ligands (e.g., FITC-labeled ATP for kinase inhibition).
Cellular assays : Dose-response curves (IC50) in relevant cell lines (e.g., HEK293 for GPCR activity). Evidence from related compounds suggests IC50 values in the low micromolar range (1–10 µM) .
How should researchers address discrepancies in reported biological activity across studies?
Advanced Research Question
Discrepancies may stem from assay conditions or impurity profiles. Solutions include:
- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT/PrestoBlue) to minimize variability.
- Impurity profiling : LC-MS/MS to identify byproducts (e.g., hydrolyzed amides) that may antagonize or enhance activity.
- Orthogonal assays : Confirm hits using both biochemical (e.g., enzymatic) and phenotypic (e.g., migration/invasion) assays. For example, a compound showing anti-proliferative activity in one study but not another may require verification of cell line authentication (STR profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
